![molecular formula C9H12N2O2 B1358573 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol CAS No. 921938-81-0](/img/structure/B1358573.png)
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol
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Description
“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol” is a chemical compound with the molecular formula C8H10N2O . It has an average mass of 150.178 Da and a monoisotopic mass of 150.079315 Da .
Molecular Structure Analysis
The compound has a molecular structure that includes a pyrido[3,2-b][1,4]oxazine ring with a methyl group attached at the 4-position . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 268.6±35.0 °C at 760 mmHg, and a flash point of 116.2±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
Catalytic Hydrogenation and Derivative Synthesis
The compound and its derivatives have been investigated for their potential in catalytic hydrogenation processes. A study by Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, revealing the production of dynamic mixtures of enamines and tetrahydro-2-furanamines under mild hydrogenation conditions. The study also detailed the transformation of these products into 1,4-amino alcohols under robust hydrogenation conditions or into isomeric dihydrofurans under specific reduction conditions, showcasing the compound's versatility in chemical transformations (Sukhorukov et al., 2008).
Green Synthesis of Derivatives
Research by Singh et al. (2015) contributed a metal catalyst-free and eco-friendly method for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. This method employs the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water, emphasizing high regioselectivity and a broad substrate scope, thus underlining the compound's significance in green chemistry applications (Singh et al., 2015).
properties
IUPAC Name |
(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-5,12H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBFQXGUORHMBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1N=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640353 |
Source
|
Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol | |
CAS RN |
921938-81-0 |
Source
|
Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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